(R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
Overview
Description
®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H19ClN2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-3-(hydroxymethyl)piperazine and benzyl chloroformate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under controlled temperature conditions (0-25°C).
Catalysts and Reagents: Common reagents include bases like triethylamine or sodium hydroxide to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the piperazine ring or the benzyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a more saturated piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, ®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a building block for designing molecules that interact with enzymes or receptors.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as precursors to drugs targeting specific pathways or diseases.
Industry
In the industrial sector, ®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of ®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride: The enantiomer of the compound, with similar but distinct properties.
N-Benzylpiperazine: A simpler derivative with different reactivity and applications.
Piperazine-1-carboxylate derivatives: A broad class of compounds with varying substituents and properties.
Uniqueness
®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups. This uniqueness allows for selective interactions with biological targets and specific reactivity in chemical synthesis, distinguishing it from other similar compounds.
Properties
IUPAC Name |
benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,14,16H,6-10H2;1H/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHVEHPWNMUIKO-UTONKHPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)CO)C(=O)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583100 | |
Record name | Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930782-91-5 | |
Record name | 1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-, phenylmethyl ester, hydrochloride (1:1), (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930782-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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